molecular formula C19H21NO3 B11978681 N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide CAS No. 56361-03-6

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide

Cat. No.: B11978681
CAS No.: 56361-03-6
M. Wt: 311.4 g/mol
InChI Key: YMZWKEYJSYDVKL-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide, commonly referred to as GX-50, is a bioactive compound extracted from the Sichuan pepper ( Zanthoxylum bungeanum ) . It has been identified as a novel and promising drug candidate for Alzheimer's disease (AD) research, with studies demonstrating its ability to cross the blood-brain barrier . Its primary research value lies in its multi-targeted neuroprotective properties. In vitro and in vivo studies have shown that GX-50 can directly disassemble amyloid-β (Aβ) oligomers, which are a key pathological hallmark of AD, and reduce their accumulation in the brain . Furthermore, it exhibits a potent suppressive effect on Aβ-induced chemotactic migration of microglia, which helps prevent the chronic neuroinflammation associated with AD progression . The proposed mechanism for this effect involves the down-regulation of the chemokine CCL5 and the modulation of the TGF-β1-Smad2 and GSK-3β signaling pathways . Additionally, GX-50 has been shown to inhibit Aβ-induced neuronal apoptosis and reduce intracellular calcium toxicity, thereby helping to preserve neuronal function . Research into its structural analogs has also highlighted its potential for antioxidant activity . This combination of actions—targeting Aβ aggregation, microglial migration, and neuronal survival—makes GX-50 a valuable compound for investigating the mechanisms of and potential treatments for neurodegenerative disorders. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

56361-03-6

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H21NO3/c1-22-17-10-8-16(14-18(17)23-2)12-13-20-19(21)11-9-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,21)/b11-9+

InChI Key

YMZWKEYJSYDVKL-PKNBQFBNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Reagents :

    • Cinnamic acid (1.0 equiv)

    • 3,4-Dimethoxyphenethylamine (1.2 equiv)

    • B(OCH₂CF₃)₃ (1.5 equiv)

    • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure :
    The reactants are combined under inert atmosphere and stirred at 25–40°C for 12–24 hours . The borate promoter facilitates nucleophilic acyl substitution by activating the carboxylic acid group, enabling amide bond formation without traditional coupling agents.

  • Workup and Purification :
    The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, yielding the target compound in 85–92% purity .

Advantages:

  • Mild conditions : Avoids high temperatures or acidic/basic environments.

  • Scalability : Suitable for gram-to-kilogram scale production.

  • Reduced byproducts : Minimal epimerization or decomposition.

Synthetic Route 2: Carbodiimide-Mediated Coupling

An alternative method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety. This approach is widely adopted in peptide synthesis and amide preparations.

Reaction Conditions and Mechanism

  • Reagents :

    • Cinnamic acid (1.0 equiv)

    • 3,4-Dimethoxyphenethylamine (1.1 equiv)

    • EDC (1.5 equiv) and HOBt (1.5 equiv)

    • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Procedure :
    The carboxylic acid is activated with EDC/HOBt at 0–5°C for 20–30 minutes , followed by amine addition. The reaction proceeds at room temperature for 6–12 hours .

  • Workup and Purification :
    The mixture is filtered through NH₂-functionalized solid-phase extraction (SPE) cartridges to remove excess reagents. Further purification via recrystallization (methanol/water) affords the product in 78–85% yield .

Advantages:

  • High reproducibility : Standardized for laboratory settings.

  • Compatibility : Effective for sterically hindered substrates.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the two primary synthesis routes:

ParameterDirect Amidation (B(OCH₂CF₃)₃)Carbodiimide-Mediated (EDC/HOBt)
Yield 85–92%78–85%
Reaction Time 12–24 hours6–12 hours
Temperature 25–40°C0–25°C
Byproducts MinimalUrea derivatives
Scalability High (industrial feasible)Moderate (lab-scale)
Cost ModerateHigh (reagent expense)

Data synthesized from

Industrial-Scale Production Considerations

For large-scale synthesis, the direct amidation method is preferred due to its cost-effectiveness and streamlined workflow. Key optimizations include:

  • Continuous flow reactors : Enhance mixing and heat transfer, reducing reaction time to 4–6 hours .

  • Solvent recycling : DCM or THF recovery systems minimize waste.

  • In-line analytics : HPLC monitoring ensures consistent quality.

Challenges and Troubleshooting

  • Epimerization Risk :
    The α,β-unsaturated acrylamide group is prone to isomerization under acidic/basic conditions. Using anhydrous solvents and inert atmospheres mitigates this.

  • Impurity Profiles :
    Common impurities include unreacted cinnamic acid and dimerized byproducts. Recrystallization from ethanol/water (7:3) effectively removes these.

  • Storage Stability :
    The compound is hygroscopic; storage under argon atmosphere at −20°C prevents degradation .

Chemical Reactions Analysis

Types of Reactions: (2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide products.

Scientific Research Applications

Alzheimer's Disease Treatment

One of the most promising applications of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide is in the treatment of Alzheimer's disease. Research indicates that this compound acts as an agonist for the alpha 7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in cognitive functions and neuroprotection. Studies have shown that gx-50 can reduce the accumulation of amyloid beta (Aβ) peptides, a hallmark of Alzheimer's pathology, thereby potentially mitigating neurodegeneration associated with the disease .

Table 1: Summary of gx-50's Mechanism in Alzheimer's Treatment

MechanismDescription
α7nAChR AgonismEnhances cholinergic signaling, improving cognitive functions.
Amyloid Beta ReductionDecreases neurotoxic Aβ accumulation in neuronal cells.
NeuroprotectionProtects neurons from apoptosis induced by Aβ toxicity.

Other Neurological Disorders

Beyond Alzheimer's, N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide may have applications in treating other neurological disorders due to its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential benefits in conditions such as Parkinson's disease and schizophrenia .

Synthesis of Derivatives

This compound serves as a valuable intermediate in organic synthesis, particularly for developing novel derivatives with enhanced biological activities. The presence of methoxy groups allows for various functionalizations that can lead to compounds with improved pharmacological profiles .

Structure-Activity Relationship Studies

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide is used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is critical for optimizing drug candidates and developing new therapeutic agents .

Antioxidant Properties

Research has indicated that N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related cellular damage . This property opens avenues for its use in formulations aimed at combating oxidative stress in various diseases.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases such as arthritis . Its ability to modulate inflammatory pathways could provide therapeutic benefits.

Case Studies and Experimental Evidence

Case Study 1: Neuroprotective Effects in Animal Models
In a study involving mouse models of Alzheimer's disease, treatment with N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide resulted in significant improvements in cognitive function and reductions in amyloid plaque formation compared to control groups . This evidence supports its potential as a therapeutic agent.

Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing derivatives of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide to evaluate their biological activities. Several derivatives demonstrated enhanced receptor binding affinities and improved neuroprotective effects in vitro .

Mechanism of Action

The mechanism of action of (2E)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

A comparative analysis of acrylamide derivatives with varying aryl substituents reveals significant differences in melting points, yields, and molecular weights (Table 1).

Table 1: Comparative Physicochemical Data

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight
Target compound 3,4-Dimethoxyphenylethyl 110.8–111.0 32.5 311.38
N-[2-(4-Chlorophenyl)ethyl]-3-phenyl-acrylamide 4-Chlorophenylethyl 163.4–164.0 63.8 299.78
N-[2-(4-Nitrophenyl)ethyl]-3-phenyl-acrylamide 4-Nitrophenylethyl 152.9–153.0 41.2 310.31
N-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)acrylamide 3,4-Dichlorophenyl, 3,4-dimethoxyphenyl N/A N/A 385.24
3-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acrylamide Dual 3,4-dimethoxyphenyl groups N/A N/A 371.43

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to enhanced crystallinity .
  • The target compound’s lower melting point (110.8–111.0 °C) reflects reduced crystallinity from methoxy groups, which introduce steric hindrance .
  • Higher yields (e.g., 63.8% for 4-chloro analog) correlate with simpler substitution patterns and fewer synthetic challenges .
Anti-Toxoplasma and Antimicrobial Activity

The target compound was evaluated alongside analogs for anti-Toxoplasma gondii activity.

Antioxidant and Anti-Inflammatory Potential

Compounds with methoxy groups, such as ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, demonstrated potent antioxidant activity due to radical scavenging by methoxy and hydroxyl groups . By analogy, the target compound’s 3,4-dimethoxy groups may confer similar antioxidant properties, though this requires experimental validation.

EP2 Antagonist Activity

In lead optimization studies, analogs like (E)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a) showed enhanced EP2 receptor antagonism, attributed to the trimethoxyphenyl group’s lipophilicity and binding affinity . The target compound’s dimethoxy substitution may offer a balance between lipophilicity and solubility, but its lack of an indole moiety likely reduces receptor interaction compared to 5a .

Biological Activity

N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide (commonly referred to as DMPEA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

DMPEA has the molecular formula C19H21NO3C_{19}H_{21}NO_3 and features a distinctive structure that includes:

  • A dimethoxyphenyl group, which enhances its reactivity.
  • An acrylamide moiety that contributes to its biological activity.

The presence of methoxy groups on the aromatic ring is significant as they can influence both the compound's chemical reactivity and its interactions with biological targets.

Anticancer Properties

DMPEA has demonstrated notable anticancer activity across various cancer cell lines. Key findings include:

  • Cytotoxicity Against Cancer Cells : Studies have shown that DMPEA exhibits cytotoxic effects against breast cancer (MCF-7) and other cancer cell lines, with IC50 values indicating significant inhibition of cell growth. For example, a related compound showed 64.4% inhibition at 100 µg/mL .
  • Mechanism of Action : The anticancer efficacy may be attributed to the compound's ability to modulate specific molecular pathways, potentially involving receptor binding or enzyme inhibition .

Antimicrobial Activity

The antimicrobial properties of DMPEA have also been investigated:

  • Inhibition of Pathogenic Bacteria : DMPEA has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be 250 µg/mL, indicating potential as an antibacterial agent .
  • Synergistic Effects : Certain studies have indicated that DMPEA can enhance the efficacy of conventional antibiotics when used in combination, suggesting a synergistic mechanism that could be beneficial in treating resistant bacterial infections .

Comparative Analysis with Similar Compounds

To better understand DMPEA's unique properties, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[2-(3-Methoxy-phenyl)-ethyl]-3-phenyl-acrylamideSingle methoxy groupLess potent in biological assays compared to DMPEA
N-[2-(4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamideDimethoxy group on para positionDifferent electronic properties affecting reactivity
N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-3-phenyl-acrylamideHydroxy groups instead of methoxyIncreased hydrophilicity may affect solubility and bioactivity

DMPEA stands out due to its combination of methoxy substituents and acrylamide functionality, which enhances its therapeutic potential compared to these similar compounds.

Case Studies and Research Findings

  • Anti-Toxoplasma Activity : In a study focusing on antiparasitic properties, DMPEA derivatives demonstrated effective inhibition against Toxoplasma gondii, showcasing low cytotoxicity while maintaining potent antiparasitic activity at concentrations lower than standard treatments like hydroxyurea .
  • Anticancer Efficacy : A significant study reported that DMPEA analogs were effective in inhibiting the growth of various cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .

Q & A

What are the optimal synthetic routes for N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves a multi-step approach:

  • Condensation Reaction : React 3-phenylacrylic acid derivatives with 2-(3,4-dimethoxyphenyl)ethylamine using coupling agents like EDCI in DMF under ice-cooling conditions .
  • Purification : Column chromatography with ethyl acetate/petroleum ether mixtures is critical for isolating the product .
  • Optimization : In a reported synthesis (compound 5, ), the yield was 32.5%. To improve this, consider:
    • Adjusting stoichiometric ratios of reactants.
    • Testing alternative solvents (e.g., dichloromethane or THF) to enhance solubility.
    • Optimizing reaction temperature and time (e.g., microwave-assisted synthesis for faster kinetics) .

How can researchers confirm the structural integrity and purity of N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide post-synthesis?

Answer:
Use a combination of analytical techniques:

  • IR Spectroscopy : Confirm N-H (≈3200 cm⁻¹) and C=O (≈1640 cm⁻¹) stretches .
  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.7–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
    • ¹³C NMR : Verify carbonyl (≈165 ppm) and methoxy carbons (≈56 ppm) .
  • Mass Spectrometry (MS) : Match molecular ion peaks with the calculated molecular weight (C₁₉H₂₁NO₃: 311.15 g/mol) .
  • Elemental Analysis : Validate C, H, and N content within ±0.4% of theoretical values .

What analytical techniques are recommended for resolving discrepancies in reported biological activity data?

Answer:
Contradictory bioactivity results (e.g., antimicrobial efficacy) can arise from:

  • Assay Variability : Standardize protocols (e.g., MIC assays using consistent inoculum sizes) .
  • Compound Stability : Perform HPLC or LC-MS to check degradation under assay conditions (e.g., pH, temperature) .
  • Structural Confirmation : Re-analyze batches with conflicting results using NMR to rule out impurities .
  • Dose-Response Studies : Compare EC₅₀ values across studies to identify potency trends .

How does the substitution pattern (e.g., 3,4-dimethoxy groups) influence physicochemical properties and receptor interactions?

Answer:

  • Solubility : Methoxy groups enhance hydrophilicity, improving aqueous solubility compared to non-polar analogs .
  • Receptor Binding : The 3,4-dimethoxy motif may engage in hydrogen bonding or π-π stacking with aromatic residues in target proteins (e.g., enzymes or receptors) .
  • Steric Effects : Bulky substituents could hinder access to hydrophobic binding pockets, reducing affinity. Computational docking studies can predict optimal substituent positioning .

What strategies enhance the compound’s stability under various storage conditions?

Answer:

  • Storage : Keep in airtight containers at -20°C to prevent hydrolysis or oxidation .
  • Stability Testing : Monitor degradation via:
    • HPLC : Track peak area reduction over time.
    • TGA/DSC : Assess thermal stability .
  • Lyophilization : Convert to a stable powder form for long-term storage .

How should researchers design in vitro assays to evaluate antimicrobial efficacy?

Answer:

  • Model Systems : Use Toxoplasma gondii tachyzoites or bacterial strains (e.g., S. aureus) as in .
  • Dosing : Test a concentration range (e.g., 1–100 µM) to determine MIC/MBC.
  • Controls : Include positive (e.g., sulfadiazine) and vehicle controls.
  • Cytotoxicity : Parallel assays on mammalian cells (e.g., HEK293) to assess selectivity .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

  • Purification : Column chromatography becomes impractical at large scales. Switch to recrystallization or fractional distillation .
  • Yield Drop : Optimize solvent volumes (e.g., reduced DMF usage) and automate stirring for consistent mixing .
  • Safety : Scale-dependent exothermic reactions require controlled temperature systems .

How can computational modeling predict bioactivity and mechanism of action?

Answer:

  • Docking Studies : Use AutoDock or Schrödinger to predict binding to targets (e.g., T. gondii enzymes) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Corrogate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.